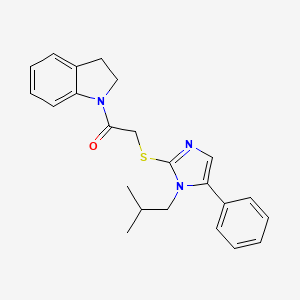

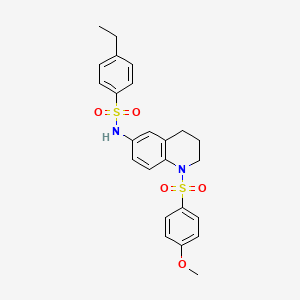

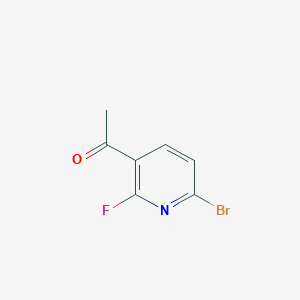

![molecular formula C21H24N6O2 B2829474 (1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2320214-99-9](/img/structure/B2829474.png)

(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have been widely studied due to their myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . The 1,2,3-triazole ring system can be easily obtained by the widely used copper-catalyzed click reaction of azides with alkynes .

Synthesis Analysis

The synthesis of similar triazole derivatives has been reported in the literature. For instance, a quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via a Cu(I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) . This method might provide a basis for the synthesis of the requested compound.Molecular Structure Analysis

The molecular structure of the compound can be characterized by various spectroscopic techniques. In a similar study, a triazole derivative was characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. As a derivative of 1,2,3-triazole, it might undergo reactions typical for this class of compounds. For example, 1,2,3-triazoles can be obtained by the copper-catalyzed click reaction of azides with alkynes .Applications De Recherche Scientifique

Synthesis and Structural Analysis

A general approach for preparing bicyclic aryl piperidine and homopiperidine derivatives involves converting indanone or tetralone to a cyanohydrin, followed by hydrogenolysis, lactamization, and reduction. This strategy could potentially be applied to synthesize related compounds to the given chemical structure (O’Donnell et al., 2004).

The synthesis of a compound similar to the specified chemical structure was described, focusing on the substitution reactions and characterization techniques, including X-ray diffraction studies. These compounds' structure and interactions were analyzed, providing insights into their potential applications in scientific research (Karthik et al., 2021).

Biological Activity and Applications

Research on derivatives of 1H-benzo[d][1,2,3]triazole, including compounds with structural similarities to the mentioned chemical, explored their potential antimicrobial and antimycobacterial activities. This study also involved in silico ADME prediction properties, indicating the compounds' drug-likeness and potential as antimicrobial agents (Pandya et al., 2019).

Another study synthesized novel 1H-benzo[d][1,2,3]triazoles with potential antibacterial, antifungal, and anticonvulsant activities. This research suggests that compounds within this chemical family could have diverse biological applications, reinforcing the significance of synthesizing and studying such molecules (Rajasekaran et al., 2006).

Propriétés

IUPAC Name |

2H-benzotriazol-5-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c28-21(16-5-6-18-19(11-16)24-26-23-18)27-9-7-14(8-10-27)13-29-20-12-15-3-1-2-4-17(15)22-25-20/h5-6,11-12,14H,1-4,7-10,13H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROMPUJQRBLGEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC5=NNN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

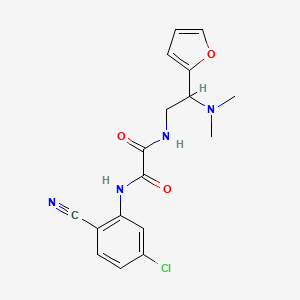

![3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide](/img/structure/B2829394.png)

![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2829403.png)

![4-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2829405.png)

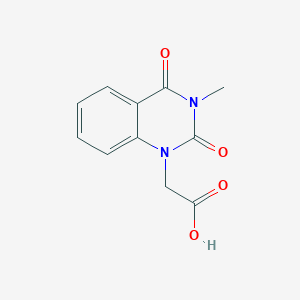

![N-(3-chloro-4-fluorobenzyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2829410.png)

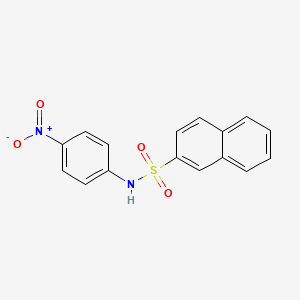

![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2829412.png)